molecular formula C17H15N3O3S B11469959 Benzoic acid, 4-[[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino]-, methyl ester

Benzoic acid, 4-[[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino]-, methyl ester

Cat. No.: B11469959
M. Wt: 341.4 g/mol
InChI Key: PYSVXAPTPACCOU-UHFFFAOYSA-N
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Description

METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is a complex organic compound that belongs to the class of thienopyridines. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a thienopyridine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring.

    Amination: Introduction of the amino group at the 3-position of the thienopyridine ring.

    Amidation: Coupling of the thienopyridine derivative with methyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
  • 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile

Uniqueness

METHYL 4-{3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE is unique due to its specific substitution pattern and the presence of both amino and amido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 4-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C17H15N3O3S/c1-9-3-8-12-13(18)14(24-16(12)19-9)15(21)20-11-6-4-10(5-7-11)17(22)23-2/h3-8H,18H2,1-2H3,(H,20,21)

InChI Key

PYSVXAPTPACCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N

Origin of Product

United States

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